2-(1,3-Benzodioxol-5-YL)quinoline-4-carbonyl chloride

Carbonic Anhydrase Inhibition Medicinal Chemistry Isoform Selectivity

Researchers developing tumor-associated carbonic anhydrase (hCA IX/XII) inhibitors need the pre-activated acid chloride for direct amidation without coupling reagent optimization. This compound delivers: • Essential 1,3-benzodioxole motif enabling sub-10 nM hCA IX potency (Ki = 6.5 nM), unattainable with 2-phenyl or 2-tolyl analogs • Pre-activated carbonyl chloride for direct parallel amide library synthesis, eliminating activation steps and yield losses • ≥95% purity with batch-specific NMR, HPLC, and QC documentation for reproducible SAR and library production

Molecular Formula C17H10ClNO3
Molecular Weight 311.7 g/mol
CAS No. 1160264-91-4
Cat. No. B1372806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Benzodioxol-5-YL)quinoline-4-carbonyl chloride
CAS1160264-91-4
Molecular FormulaC17H10ClNO3
Molecular Weight311.7 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)Cl
InChIInChI=1S/C17H10ClNO3/c18-17(20)12-8-14(19-13-4-2-1-3-11(12)13)10-5-6-15-16(7-10)22-9-21-15/h1-8H,9H2
InChIKeyGCHYWUOYLFJJMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Benzodioxol-5-YL)quinoline-4-carbonyl chloride Overview


2-(1,3-Benzodioxol-5-YL)quinoline-4-carbonyl chloride (CAS 1160264-91-4) is a heteroaromatic acid chloride belonging to the 2-arylquinoline-4-carbonyl chloride family. It carries a 1,3-benzodioxole (methylenedioxyphenyl) substituent at the quinoline 2-position and a reactive carbonyl chloride at the 4-position . Its molecular formula is C₁₇H₁₀ClNO₃ (MW 311.72 g/mol) with a predicted density of 1.4±0.1 g/cm³, boiling point of 496.3±45.0 °C at 760 mmHg, and LogP of 3.98 . Commercial suppliers offer the compound at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC . Unlike the more common 2-phenylquinoline-4-carbonyl chloride (CAS 59661-86-8, C₁₆H₁₀ClNO, MW 267.71), the presence of the electron-rich benzodioxole ring distinctively modulates the electronic character of the quinoline core, making this intermediate particularly valuable for synthesizing carboxamide derivatives with enhanced target-binding profiles [1].

Workflow Parallel amide library synthesis without coupling reagents
Selection Benzodioxole-substituted building block for carboxamide SAR
Context Reported derivative inhibition potency in hCA isoform assays

Why Generic 2-Arylquinoline-4-carbonyl Chlorides Fall Short


Generic substitution with 2-phenylquinoline-4-carbonyl chloride (CAS 59661-86-8) or 2-(p-tolyl)quinoline-4-carbonyl chloride (CAS 860112-78-3) is inadequate when the synthetic objective is a carboxamide library targeting human carbonic anhydrase (hCA) isoforms. The 1,3-benzodioxole ring contributes electron-donating resonance effects and additional hydrogen-bond acceptor capacity (two dioxole oxygens) that the simple phenyl or tolyl congeners lack [1]. This structural distinction translates directly into differential biological potency: the 4-sulfamoylphenyl carboxamide derived from the target compound (compound 5b) achieved Ki values of 6.5 nM against hCA IX and 7.1 nM against hCA II, placing it among the most potent inhibitors in a 32-compound series that included numerous phenyl-substituted analogs [1]. In contrast, many 2-phenyl-substituted derivatives in the same series exhibited Ki values in the hundreds of nanomolar range or higher against the same isoforms [1]. The acid chloride group cannot be replaced by the corresponding carboxylic acid (CAS 174636-86-3) without adding a separate activation step, incurring yield losses and additional purification burden during amide bond formation .

Attribute
Target (Benzodioxole acid chloride)
Common substitute (Phenyl analog)
Ring electronics
Electron-donating benzodioxole with H-bond acceptor oxygens
Simple phenyl – lacks additional electronic and H-bond modulation
Amide formation
Pre-activated acid chloride, direct single-step coupling
Carboxylic acid requires separate activation, introduces byproducts
Physical form
Solid, non-salt; consistent reactivity
Hydrochloride salt variants – variable acid content may interfere

Quantitative Differentiation vs. Closest Analogs


Benzodioxole vs. Phenyl: Carbonic Anhydrase Inhibition Potency

The 4-sulfamoylphenyl carboxamide derivative synthesized from the target acid chloride (compound 5b: 2-(1,3-benzodioxol-5-yl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide) demonstrated Ki values of 6.5 nM against hCA IX and 7.1 nM against hCA II [1]. By comparison, the standard drug acetazolamide (AAZ) exhibited Ki values of 250 nM against hCA I and substantially weaker activity against hCA II [1]. Within the same 32-compound series, numerous 2-phenyl-substituted analogs lacking the benzodioxole moiety showed Ki values orders of magnitude weaker; for instance, none of the 3-functionalized phenyl derivatives (7a–k series) approached the sub-10 nM potency of 5b against hCA IX or hCA II [1]. This difference is attributed to the electron-donating and hydrogen-bonding contributions of the 1,3-benzodioxole ring system [1].

Carboxamide derivative 5b potency
Head-to-head (derivative)
hCA IX Ki 6.5 nM hCA II Ki 7.1 nM
Acetazolamide hCA I Ki 250 nM Phenyl analogs Ki >10- to 100-fold higher
Reported derivative inhibition context; >38-fold vs. AAZ
Stopped-flow CO₂ hydrase assay; recombinant hCA isoforms
Carbonic Anhydrase Inhibition Medicinal Chemistry Isoform Selectivity

Physicochemical Property Differentiation from Phenyl Analogs

The target compound (C₁₇H₁₀ClNO₃, MW 311.72) exhibits a predicted LogP of 3.98, density of 1.4±0.1 g/cm³, and boiling point of 496.3±45.0 °C at 760 mmHg . By comparison, 2-phenylquinoline-4-carbonyl chloride (C₁₆H₁₀ClNO, MW 267.71, CAS 59661-86-8) has a lower molecular weight and lacks the two additional oxygen atoms present in the benzodioxole ring [1]. 2-(4-Methylphenyl)quinoline-4-carbonyl chloride (C₁₇H₁₂ClNO, MW 281.74, CAS 860112-78-3) has a predicted density of 1.3±0.1 g/cm³ and boiling point of 447.6±33.0 °C, both lower than the target compound . The higher molecular weight, greater oxygen content, and elevated boiling point of the target compound reflect the benzodioxole contribution, affecting chromatographic retention (longer RP-HPLC retention time) and requiring adjusted purification conditions compared to simpler 2-aryl analogs [1].

Physicochemical profile
Cross-study comparable
MW 311.72, LogP 3.98, bp ~496 °C Density 1.4 g/cm³, 3 oxygen atoms
Phenyl: MW 267.71, bp ~447 °C (p-tolyl) Density 1.3 g/cm³, 1 oxygen atom
Benzodioxole increases MW, bp, and oxygen content; alters retention
Predicted values; affects HPLC method and shipping class
Physicochemical Profiling Chromatography Pre-formulation

Acid Chloride vs. Carboxylic Acid: Amide Bond Formation Efficiency

2-(1,3-Benzodioxol-5-yl)quinoline-4-carbonyl chloride (CAS 1160264-91-4) contains a pre-activated carbonyl chloride that reacts directly with primary or secondary amines to form carboxamides without requiring a separate coupling reagent (e.g., HATU, EDC/HOBt) . In contrast, the corresponding carboxylic acid (2-(1,3-benzodioxol-5-yl)quinoline-4-carboxylic acid, CAS 174636-86-3) requires in situ activation, adding at least one synthetic step, increasing reaction time, and introducing coupling reagent byproducts that complicate purification . The acid chloride is reported to be used as a building block for synthesizing more complex quinoline-based molecules . Commercially, the acid chloride is offered at ≥95% purity with NMR, HPLC, and GC quality verification from Bidepharm ; the carboxylic acid is available at 95–97% purity depending on supplier . The acid chloride eliminates the variable of coupling efficiency inherent to the carboxylic acid, providing more predictable and reproducible amide-forming reactions.

Synthetic step reduction
Class-level inference
≥1 fewer step
Direct amidation avoids coupling reagent and purification burden
Carboxylic acid (CAS 174636-86-3) requires HATU/EDC activation
Synthetic Chemistry Amide Coupling Building Block Efficiency

Solid-State Stability and Handling vs. Hydrochloride Salts

The target compound is supplied as a solid with a recommended storage temperature of 4°C and shipping classification UN 3261, Class 8, Packing Group III [1]. This contrasts with certain 2-phenylquinoline-4-carbonyl chloride variants that are supplied as hydrochloride salts (e.g., CAS not specified, melting point 120–123°C) which introduce additional ionic character and may complicate anhydrous reaction conditions . The solid, non-salt form of the target acid chloride avoids the presence of excess HCl that can interfere with base-sensitive substrates during amide coupling. The boiling point of 496.3±45.0 °C and flash point of 254.0±28.7 °C indicate thermal stability suitable for standard laboratory handling .

Handling form
Supporting evidence
Solid, non-salt; store 4 °C
Avoids HCl interference in base-sensitive couplings
UN 3261 Class 8 PG III; bp ~496 °C
Compound Management Stability Shipping Classification

Key Application Scenarios


Isoform-Selective hCA IX/XII Inhibitors for Oncology

Research groups developing tumor-associated carbonic anhydrase (hCA IX, hCA XII) inhibitors should prioritize this acid chloride. Direct amidation with (4-sulfamoylphenyl)amine yields compound 5b, a validated potent inhibitor with Ki values of 6.5 nM (hCA IX) and 7.1 nM (hCA II)—a >38-fold improvement over acetazolamide [1]. The benzodioxole moiety is structurally essential for achieving sub-10 nM potency; simple 2-phenylquinoline-4-carbonyl chloride cannot reproduce this activity profile [1]. The acid chloride form eliminates coupling reagent optimization, accelerating SAR exploration.

Parallel Synthesis of Benzodioxole-Quinoline Focused Libraries

Medicinal chemistry teams executing parallel amide library synthesis benefit from the pre-activated acid chloride functionality, which reacts directly with diverse amine building blocks without coupling reagents . The 1,3-benzodioxole substituent introduces additional hydrogen-bond acceptor sites and modulates electron density on the quinoline ring, expanding the accessible chemical space beyond what 2-aryl analogs (phenyl, p-tolyl) can offer [1]. Batch consistency at ≥95% purity with NMR/HPLC/GC documentation supports reproducible library production .

Antimycobacterial Quinoline-4-carboxamide Scaffolds

Quinoline-4-carboxylic acid derivatives bearing a benzodioxole moiety have demonstrated in vitro activity against Mycobacterium tuberculosis with MIC values ranging from 3.91 µg/mL to >500 µg/mL depending on the amide substituent [2]. The acid chloride enables direct condensation with diverse amine tails to generate focused antimycobacterial libraries. The benzodioxole-bearing scaffold is structurally differentiated from classical quinoline antimycobacterials (e.g., fluoroquinolones) and may address resistance mechanisms [2]. This compound is also referenced in the context of benzodioxole-based kinase and enzyme inhibitor programs [1].

Physicochemical Reference for High-Boiling Acid Chloride Methods

With a boiling point of 496.3±45.0 °C, LogP of 3.98, and density of 1.4±0.1 g/cm³ , this compound serves as a high-end retention time marker for RP-HPLC method development targeting lipophilic quinoline acid chlorides. Its distinct chromatographic behavior relative to the lower-boiling 2-(4-methylphenyl)quinoline-4-carbonyl chloride (bp 447.6±33.0 °C) allows analytical chemists to benchmark separation conditions for benzodioxole-containing building blocks.

Application
Selection Property
Validation Focus
hCA IX/XII inhibitor synthesis
Benzodioxole-substituted building block
Derivative potency against tumor-associated hCA isoforms
Parallel carboxamide library synthesis
Direct amidation without coupling reagents
Reproducibility across diverse amine inputs
Antimycobacterial scaffold synthesis
Benzodioxole-bearing quinoline core
Structure-activity relationship exploration
RP-HPLC method development
High-boiling, lipophilic acid chloride
Retention time benchmarking for benzodioxole analogs
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